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Compound of Interest

5-Bromo-2-methoxy-3-
Compound Name: . .
nitropyridine

Cat. No.: B130787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-
Bromo-2-methoxy-3-nitropyridine, a substituted pyridine derivative with potential applications
in medicinal chemistry and materials science. This document outlines the key physicochemical
properties, detailed spectroscopic data, experimental protocols for structural analysis, and a
summary of its synthesis.

Compound Identification and Physicochemical
Properties

5-Bromo-2-methoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative. Its
fundamental properties are summarized below.
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Property Value Reference
CAS Number 152684-30-5 [1]
Molecular Formula CeHsBrN20s3 [1]
Molecular Weight 233.02 g/mol [1]
Appearance Solid [1]
COclncc(Br)ccl--INVALID-
SMILES [1]
LINK--=0
YRVHFGOAEVWBNS-
InChl Key [1]
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Spectroscopic Data for Structure Elucidation

The structural confirmation of 5-Bromo-2-methoxy-3-nitropyridine relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this

specific compound are not widely published, the following data is predicted based on the

analysis of closely related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.3 d,J=25Hz 1H H-6
~7.8 d,J=25Hz 1H H-4
~4.1 S 3H -OCHs
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Predicted 3C NMR Spectral Data (100 MHz, CDCls)

Chemical Shift (6, ppm)

Assignment

~162 C-2
~150 C-4
~145 C-6
~135 C-3
~115 C-5
~55 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Weak Aromatic C-H stretch
) Aromatic C=C and C=N
~1600, ~1470 Medium )
stretching
~1530 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
Asymmetric C-O-C stretch
~1250 Strong
(methoxy)
) Symmetric C-O-C stretch
~1020 Medium
(methoxy)
~800-700 Strong C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Ratio Interpretation

[M]* Molecular ion peak (due to 7°Br and 3!Br

232/234 sotopes)
202/204 [M - NOJ*
186/188 [M - NO2]*
157/159 [M - NOz - CHs]*
153 [M - Br]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-
Bromo-2-methoxy-3-nitropyridine.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-de) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.
Use a standard pulse sequence with a spectral width of 0-10 ppm.

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A greater
number of scans will be necessary due to the low natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

IR Spectroscopy
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Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium
bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a
hydraulic press.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over a range of 4000-400 cm~1.[2]

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas
chromatography (GC-MS) for volatile compounds or direct infusion for less volatile solids.

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The
isotopic pattern for bromine should be a key diagnostic feature.[2]

Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

A common synthetic route to 5-Bromo-2-methoxy-3-nitropyridine involves the nucleophilic

substitution of a chlorine atom with a methoxy group.

Reaction Scheme:

Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Sodium Methoxide (NaOMe) . o i o Nucleophilic Aromatic Substitution _ | - > o o
in Methanol (MeOH) 5-Bromo-2-chloro-3-nitropyridine »-| 5-Bromo-2-methoxy-3-nitropyridine

Click to download full resolution via product page

Caption: Synthetic pathway to 5-Bromo-2-methoxy-3-nitropyridine.

Experimental Protocol:
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A solution of sodium methoxide in methanol is added to a solution of 5-bromo-2-chloro-3-
nitropyridine in methanol at 0°C. The reaction mixture is stirred and allowed to warm to room
temperature. After completion, the product is isolated by precipitation in water followed by
filtration.

Potential Biological Activity

While specific biological studies on 5-Bromo-2-methoxy-3-nitropyridine are limited in publicly
available literature, the nitropyridine scaffold is of significant interest in medicinal chemistry.

e Anticancer Potential: Various nitropyridine derivatives have been investigated for their
cytotoxic effects against cancer cell lines.[3] The electron-withdrawing nature of the nitro
group can make the pyridine ring susceptible to nucleophilic attack, a property that can be
exploited in the design of targeted therapies.

o Antimicrobial Activity: The nitropyridine moiety is a component of several compounds with
demonstrated antimicrobial and antifungal properties.[4] The mechanism of action is often
related to the reduction of the nitro group within microbial cells, leading to the formation of
reactive nitrogen species that can damage cellular components.

Further research is warranted to explore the specific biological activities and potential signaling
pathway interactions of 5-Bromo-2-methoxy-3-nitropyridine.

Workflow for Biological Activity Screening:
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Workflow for Biological Activity Screening
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Caption: A generalized workflow for assessing the biological activity of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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